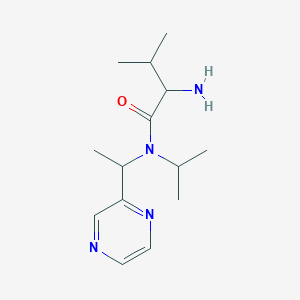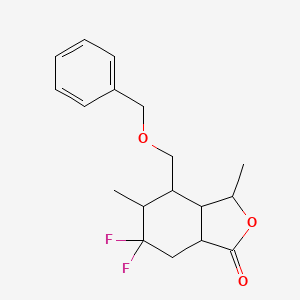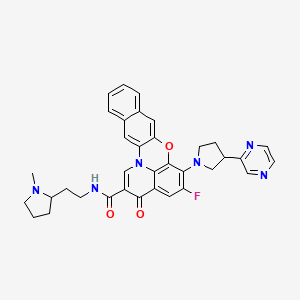
Quarfloxacin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Cyclization and Hydrolysis: Using acids like hydrochloric acid or sulfuric acid to hydrolyze cyclic esters to obtain carboxylic acids, followed by substitution reactions.
Substitution Reactions: Employing reagents such as N-methylpiperazine to introduce specific functional groups.
Industrial Production: The industrial production of fluoroquinolones often involves optimizing reaction conditions to enhance yield and reduce byproducts.
Analyse Des Réactions Chimiques
Quarfloxacin undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups on the this compound molecule, affecting its biological activity.
Substitution Reactions: Common reagents like piperazine derivatives are used to introduce or modify functional groups.
Major Products: The primary products formed from these reactions include modified fluoroquinolone derivatives with altered pharmacological properties.
Applications De Recherche Scientifique
Quarfloxacin has several scientific research applications, particularly in the field of oncology:
Cancer Treatment: This compound is investigated for its potential to treat carcinoid and neuroendocrine tumors by inducing apoptosis in cancer cells.
Pharmacokinetic Studies: Research on this compound’s biodistribution and pharmacokinetics helps understand its accumulation in tissues and potential therapeutic effects.
Biological Studies: Studies on this compound’s interaction with ribosomal DNA and its effects on rRNA biogenesis provide insights into its mechanism of action.
Mécanisme D'action
Quarfloxacin exerts its effects by directly inhibiting aberrant rRNA biogenesis in cancer cells. It disrupts an essential protein-ribosomal DNA interaction that is over-expressed in tumor cells, selectively triggering apoptotic cell death in these cells while sparing normal cells . This mechanism involves targeting the r-DNA:protein complex, which is crucial for ribosomal synthesis and cell proliferation .
Comparaison Avec Des Composés Similaires
Quarfloxacin is compared with other fluoroquinolones like ciprofloxacin, norfloxacin, and sparfloxacin:
Ciprofloxacin: Primarily used as an antibiotic, ciprofloxacin inhibits bacterial DNA gyrase and topoisomerase IV.
Norfloxacin: Similar to ciprofloxacin, norfloxacin is used to treat urinary tract infections and inhibits bacterial DNA replication.
Sparfloxacin: Another fluoroquinolone with broad-spectrum antibacterial activity, sparfloxacin is used to treat respiratory tract infections.
This compound’s uniqueness lies in its ability to target cancer cells specifically by disrupting rRNA biogenesis, a mechanism not commonly associated with other fluoroquinolones .
Propriétés
IUPAC Name |
15-fluoro-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-18-oxo-14-(3-pyrazin-2-ylpyrrolidin-1-yl)-12-oxa-1-azapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-2,4,6,8,10,13(21),14,16,19-nonaene-19-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H33FN6O3/c1-40-13-4-7-24(40)8-10-39-35(44)26-20-42-29-15-21-5-2-3-6-22(21)16-30(29)45-34-31(42)25(33(26)43)17-27(36)32(34)41-14-9-23(19-41)28-18-37-11-12-38-28/h2-3,5-6,11-12,15-18,20,23-24H,4,7-10,13-14,19H2,1H3,(H,39,44) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQIDNWTQOYDLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CCC(C7)C8=NC=CN=C8)F)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H33FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
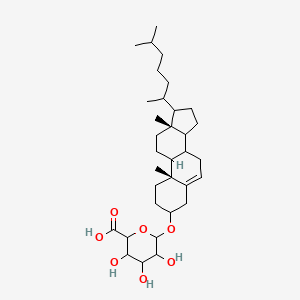
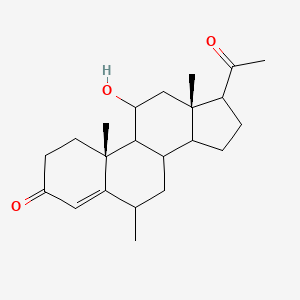
![4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]pyridine](/img/structure/B14789405.png)
![tert-butyl N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}carbamate](/img/structure/B14789416.png)
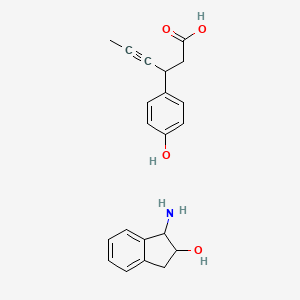
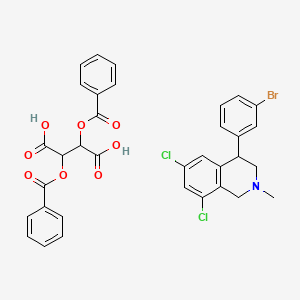
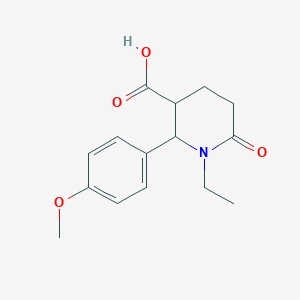
![3-[[[1-(2-Carboxy-4-phenylbutyl)cyclopentyl]carbonyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid](/img/structure/B14789440.png)
![5-(4-Hydroxy-3-nitrophenyl)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14789441.png)
![3-[3-Chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoic acid](/img/structure/B14789453.png)
![N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14789458.png)
![(10R,13S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14789459.png)
